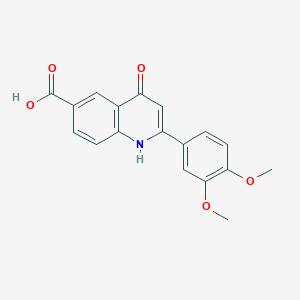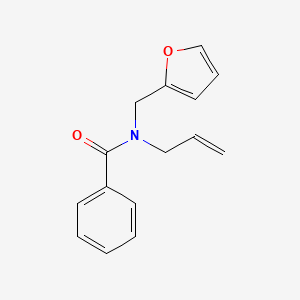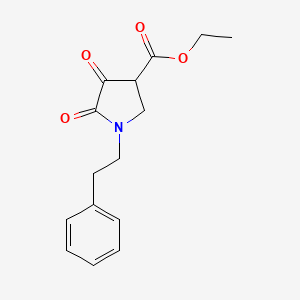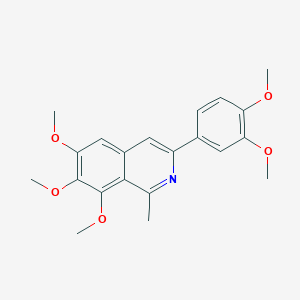
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple methoxy groups attached to its phenyl and isoquinoline rings, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of strong bases and methylating agents such as methyl iodide or dimethyl sulfate. The process may also involve the use of catalysts to facilitate the reactions and improve yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure consistent quality and high yield. Solvent recovery and recycling, as well as waste management, would also be important considerations in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to the formation of diverse derivatives.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anticancer, antibacterial, and anti-inflammatory properties, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects. For example, it could inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine (Mescaline): A naturally occurring psychedelic compound with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline is unique due to its specific arrangement of methoxy groups and the isoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
113021-57-1 |
|---|---|
Formule moléculaire |
C21H23NO5 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline |
InChI |
InChI=1S/C21H23NO5/c1-12-19-14(11-18(25-4)20(26-5)21(19)27-6)9-15(22-12)13-7-8-16(23-2)17(10-13)24-3/h7-11H,1-6H3 |
Clé InChI |
LUFWPKMGRFNCKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=CC(=C(C(=C12)OC)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


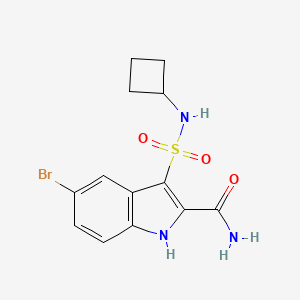

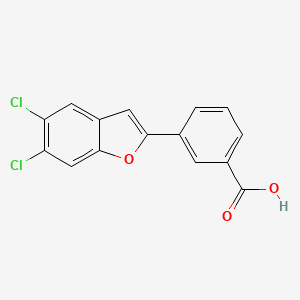
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
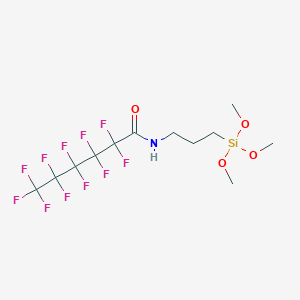
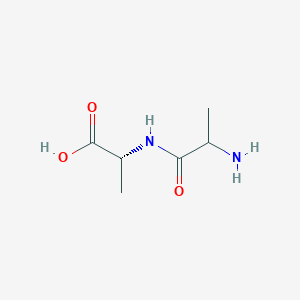
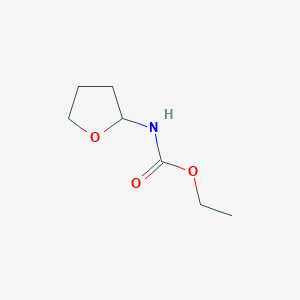
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
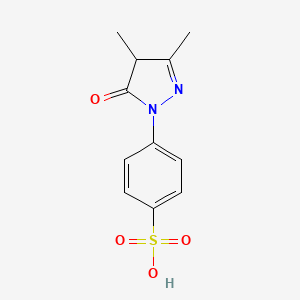
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
